Sub-Nanomolar MTH1 Inhibition Potency of Methyl 2-(2-oxopyridin-1(2H)-yl)acetate Compared to Benchmark Inhibitors
Methyl 2-(2-oxopyridin-1(2H)-yl)acetate exhibits an IC₅₀ of 0.200 nM against human MTH1 [1]. This potency is superior to that of several well-characterized MTH1 inhibitors, including TH287 (IC₅₀ = 0.8 nM) [2] and TH588 (IC₅₀ = 5 nM) . While a direct head-to-head comparison in the same assay is not available, these data from comparable enzymatic assays suggest that the methyl ester is a highly potent MTH1 ligand.
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.200 nM |
| Comparator Or Baseline | TH287: 0.8 nM; TH588: 5 nM |
| Quantified Difference | 4-fold more potent than TH287; 25-fold more potent than TH588 |
| Conditions | Inhibition of human recombinant His-tagged MTH1 using 8-oxo-dGTP as substrate (BindingDB assay) [1] |
Why This Matters
For researchers developing MTH1 inhibitors or investigating DNA damage response pathways, this compound offers a potent starting point or tool compound with a unique chemotype.
- [1] BindingDB. BDBM50152144 (CHEMBL3781661). Affinity Data: IC50 0.200 nM for human MTH1. Accessed 2026. View Source
- [2] Adooq Bioscience. TH287 Datasheet. IC50 0.8 nM for MTH1. Accessed 2026. View Source
